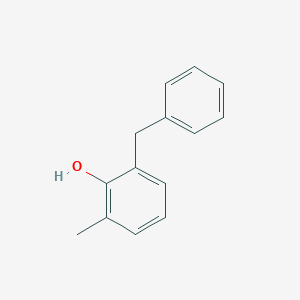

2-Benzyl-6-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1330-62-7 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-benzyl-6-methylphenol |

InChI |

InChI=1S/C14H14O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 |

InChI Key |

POAKQNVLXHHUDM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |

Other CAS No. |

1330-62-7 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 6 Methylphenol and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies provide the most straightforward pathways to 2-benzyl-6-methylphenol and its structural isomers. These methods can be broadly categorized into benzyl (B1604629) rearrangement reactions and direct alkylation/benzylation of phenolic precursors.

Benzyl Rearrangement Reactions

Benzyl rearrangement reactions are a valuable and established method for the synthesis of benzylated phenols, which possess both a diarylmethane framework and a phenol (B47542) group. ccspublishing.org.cn This intramolecular process typically involves the migration of a benzyl group from an ether linkage to the aromatic ring.

Polyphosphoric acid (PPA) is a moderately strong mineral acid with powerful dehydrating properties that is frequently used to catalyze intramolecular acylations, heterocyclic synthesis, and various acid-catalyzed rearrangements. researchgate.net In the context of synthesizing benzylated phenols, PPA effectively catalyzes the rearrangement of benzyl aryl ethers. ccspublishing.org.cnsioc-journal.cn The mechanism is understood to proceed via the protonation of the ether oxygen, which is followed by the formation of a carbocation and subsequent migration of the benzyl group to the aryl ring.

A systematic investigation into the PPA-catalyzed rearrangement of benzyl aryl ethers has shown that the reaction's efficiency and regioselectivity are influenced by substituents on both the phenolic and benzyl moieties. ccspublishing.org.cn Generally, electron-donating groups (EDG) on the phenolic portion of the molecule have a positive effect on the rearrangement, while electron-withdrawing groups (EWG) on either the phenolic or benzyl rings tend to slow the reaction down. ccspublishing.org.cn

The synthesis of this compound is achieved through the PPA-catalyzed rearrangement of benzyl p-tolyl ether. This reaction yields the ortho-rearranged product, this compound, as the major product along with the para-rearranged isomer. ccspublishing.org.cn

Table 1: PPA-Catalyzed Rearrangement of Benzyl p-Tolyl Ether ccspublishing.org.cn

| Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| This compound (ortho) | 15 | 15 | 60 |

The rearrangement of benzyl aryl ethers is a more general category of reactions for producing benzylated phenols. ccspublishing.org.cn While PPA is a common catalyst, other acidic conditions can also facilitate this transformation. ccspublishing.org.cn The reaction provides a versatile route to a diverse range of substituted phenols. The regioselectivity of the rearrangement generally follows the established directing rules for electrophilic aromatic substitution. ccspublishing.org.cn

The versatility of this method is demonstrated by its application to various substituted benzyl aryl ethers, yielding a range of benzylated phenol analogues.

Table 2: Synthesis of Benzylated Phenol Analogues via PPA-Catalyzed Rearrangement ccspublishing.org.cn

| Starting Material | Product(s) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl 2-methoxyphenyl ether | 2-Benzyl-6-methoxyphenol (ortho) | 70 | 6 | 22 |

| 4-Benzyl-2-methoxyphenol (para) | 70 | 6 | 47 | |

| Benzyl 3-methoxyphenyl (B12655295) ether | 2-Benzyl-3-methoxyphenol (ortho) | 50 | 22 | 20 |

Alkylation and Benzylation Reactions

Direct alkylation and benzylation of phenolic compounds represent another major pathway to this compound and its analogues. These reactions involve the formation of a carbon-carbon bond between the phenolic ring and a benzyl group.

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to an aromatic ring. mt.comnih.gov In its classic form, the reaction involves an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.org

However, the application of traditional Friedel-Crafts conditions to the benzylation of phenols is often complicated by a lack of selectivity. google.com A significant drawback is the propensity for the reaction to produce complex mixtures of ortho- and para-isomers, as well as di- and poly-benzylated products. google.com This occurs because the initial product is often more nucleophilic than the starting material, leading to further alkylation. For instance, the condensation of p-cresol (B1678582) with benzyl alcohol using aluminum chloride as a catalyst is known to produce a mixture containing 30% to 36% dibenzylated products by weight. google.com Similarly, the benzylation of 4-chlorophenol (B41353) with benzyl chloride and catalysts like FeCl₃ can yield up to 18 mole % of dibenzylated byproducts. google.com These challenges make traditional Friedel-Crafts alkylations less suitable for the industrial-scale preparation of specific p-substituted o-benzylphenols due to low yields of the desired product. google.com

More refined methods for the direct benzylation of phenolic substrates have been developed to overcome the selectivity issues of classical Friedel-Crafts reactions. These approaches often use alternative catalysts and conditions to favor mono-alkylation at the ortho position.

One notable method is the reaction of p-cresol with benzyl alcohol in the presence of perchloric acid, which has been shown to produce 2-benzyl-4-methylphenol (B1633010) (an analogue of the target compound) with high yield and selectivity. scispace.combanglajol.inforesearchgate.net A mathematical model developed for this process identified temperature, the molar ratio of reactants, and the amount of catalyst as key variables influencing the product yield. scispace.comresearchgate.net

Table 3: Experimental Variables for the Perchloric Acid-Catalyzed Benzylation of p-Cresol researchgate.net

| Variable | Low Level (-1) | Mid Level (0) | High Level (+1) |

|---|---|---|---|

| Temperature (°C) | 70 | 100 | 130 |

| Molar Ratio (p-cresol:benzyl alcohol) | 3:1 | 3.5:1 | 4:1 |

Another effective approach is hydrothermal alkylation. The reaction of p-cresol with benzyl alcohol in the presence of dilute hydrochloric acid at elevated temperatures also results in a high yield of the mono-alkylated product, with strong preference for the ortho-benzylated isomer, 2-benzyl-4-methylphenol. academie-sciences.fr

Table 4: Hydrothermal Benzylation of p-Cresol with Benzyl Alcohol academie-sciences.fr

| Catalyst | Temperature (°C) | Conversion of Benzyl Alcohol (%) | Yield of Mono-alkylation Products (%) | Selectivity for 2-benzyl-4-methylphenol (%) |

|---|

Furthermore, research into shape-selective catalysts has shown that zeolites of the faujasite type can be used to direct the benzylation of p-substituted phenols. google.com These catalysts promote the formation of the desired p-substituted o-benzylphenols while suppressing the formation of dibenzylated and other high-boiling byproducts, making the process more efficient for industrial applications. google.com

Regioselective Ortho-Alkylation

The selective introduction of an alkyl group at the ortho-position of a phenol is a fundamental transformation for the synthesis of this compound. Direct alkylation of phenols can often lead to a mixture of ortho, para, and poly-alkylated products. cdnsciencepub.com Therefore, achieving high regioselectivity is a significant challenge.

One approach to achieving ortho-specificity involves the use of directing groups or specialized reagents. For instance, the formation of a 1,3,2-benzodioxaborin intermediate from a phenol, phenylboronic acid, and an aldehyde is an ortho-specific and regioselective process. This intermediate can then be reduced to yield the corresponding o-alkylphenol. cdnsciencepub.com While this method provides a pathway to ortho-alkylated phenols, the conditions required for some substrates can be harsh, and the yields may vary. cdnsciencepub.com

Another strategy for regioselective functionalization of phenols is the use of a Lewis basic selenoether catalyst for ortho-selective chlorination, which can then potentially be followed by a cross-coupling reaction to introduce the benzyl group. nsf.gov This method has shown high ortho/para selectivity for a range of substituted phenols. nsf.gov

The use of heterogeneous reagents like alumina (B75360) has also been explored for promoting regioselective ortho-allylation of phenols, a reaction analogous to transformations carried out by prenyltransferase enzymes in nature. mcmaster.ca This methodology has been successfully applied to the synthesis of various allylic phenols. mcmaster.ca

Challenges in regioselective ortho-alkylation include the inherent reactivity of the phenol nucleus at both ortho and para positions and the potential for the phenolic hydroxyl group to interfere with the reaction. nih.gov

| Method | Key Features | Example Substrates | Selectivity |

| 1,3,2-Benzodioxaborin intermediate | Ortho-specific and regioselective formation. | Phenols, phenylboronic acid, aldehydes. | High ortho-selectivity. |

| Lewis Basic Selenoether Catalysis | Ortho-selective chlorination. | Substituted phenols. | High ortho/para ratios. |

| Alumina-directed allylation | Heterogeneous reagent, mimics enzymatic reactions. | Phenols. | Ortho-selective. |

Cross-Coupling Methodologies

Cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of biaryl compounds and their analogues, including this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, often utilizing boronic acids or their esters. nih.gov A synthetic approach to N-benzylphthalimides, which are precursors to various biologically active compounds, involves a Suzuki-Miyaura-like cross-coupling of potassium imidomethyltrifluoroborate salts with aryl chlorides. This strategy offers an alternative to traditional N-benzylation methods. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, particularly for the coupling of C(sp3)-hybridized partners. caltech.edu For instance, the reductive cross-coupling of two different organohalide electrophiles, such as an acid chloride and a secondary benzyl chloride, can be achieved with high enantioselectivity using a chiral nickel/bis(oxazoline) complex. caltech.edu The deoxygenative cross-coupling of phenols with aryl bromides can be achieved mechanochemically using a Ru-catalyzed borylation followed by a Suzuki-Miyaura-type coupling. mdpi.com

Iron-catalyzed oxidative cross-coupling reactions provide a sustainable approach for preparing N,O-biaryl compounds from phenols and aminonaphthalenes. acs.org This method is scalable and offers high chemoselectivity for a range of substrates. acs.org

| Reaction Type | Catalyst/Reagents | Coupling Partners | Key Advantages |

| Suzuki-Miyaura Coupling | Palladium catalysts, boronic acids/esters. | Aryl halides/triflates, organoboranes. | High versatility and functional group tolerance. |

| Nickel-Catalyzed Reductive Coupling | Chiral Nickel/bis(oxazoline) complex, Mn⁰. | Acid chlorides, benzyl chlorides, vinyl bromides. | High enantioselectivity, avoids pre-formed organometallics. |

| Iron-Catalyzed Oxidative Coupling | FeCl₃, TFA, t-BuOOt-Bu. | Phenols, 2-aminonaphthalenes. | Sustainable, scalable, high chemoselectivity. |

| Mechanochemical Deoxygenative Coupling | Ruthenium and Nickel catalysts. | Phenols, aryl bromides. | Pot, atom, and step economy. mdpi.com |

Advanced Synthetic Approaches

In addition to traditional methods, advanced synthetic strategies are continuously being developed to provide more efficient, selective, and environmentally friendly routes to this compound and its analogues.

Aerobic Cross Dehydrogenative Coupling Routes

Aerobic cross-dehydrogenative coupling (CDC) reactions have gained significant attention as an atom-economical and green method for forming C-C and C-O bonds. rsc.orgbeilstein-journals.org These reactions utilize molecular oxygen from the air as the terminal oxidant, avoiding the need for stoichiometric chemical oxidants. nih.gov

A transition-metal-free, KOtBu or KOH-catalyzed aerobic cross-dehydrogenative coupling of benzylic C(sp3)–H bonds with various alcohols has been developed for the synthesis of benzyl ethers. researchgate.net This methodology offers a practical and oxidant-free approach. researchgate.net

For the formation of C-S bonds, a highly efficient strategy for the direct thiolation of phenols has been established under transition metal-free and solvent-free conditions, using air as the ideal oxidant. This method can selectively provide mono- and dithiolation products. nih.gov

Copper-catalyzed aerobic oxidative ortho-etherification of phenols has also been reported, using air as the oxidant. beilstein-journals.org Furthermore, photoredox catalysis combined with organocatalysis has enabled the enantioselective aerobic oxidative cross-dehydrogenative coupling of glycine (B1666218) derivatives with ketones and aldehydes. rsc.org

| Reaction | Catalyst/Conditions | Reactants | Key Feature |

| Benzyl Ether Synthesis | KOtBu or KOH | Benzylic C(sp3)–H compounds, Alcohols | Transition-metal-free, oxidant-free. researchgate.net |

| Thiolation of Phenols | Basic conditions | Phenols, Aryl thiols | Transition-metal-free, solvent-free, uses air as oxidant. nih.gov |

| Ortho-etherification of Phenols | (CuOH)₂CO₃ | Phenols | Uses air as oxidant. beilstein-journals.org |

| Asymmetric Mannich-type Reaction | Photoredox/Organocatalysis | Glycine derivatives, Ketones/Aldehydes | Enantioselective, uses air as oxidant. rsc.org |

Methylene-Transfer Reactions

While specific examples for the direct synthesis of this compound via methylene-transfer reactions are not prevalent in the provided context, the general principle of transferring a methylene (B1212753) or substituted methylene group is a fundamental concept in organic synthesis. Such reactions could conceptually be applied to build the benzylic bridge in the target molecule.

Synthesis of Related Phenolic Compounds for Comparative Studies

The synthesis of a variety of phenolic compounds is crucial for comparative studies, allowing for the investigation of structure-activity relationships and the evaluation of different synthetic methodologies.

Derivatives from Lignin (B12514952) Depolymerization

Lignin, an abundant and renewable aromatic polymer, is a promising feedstock for the production of valuable phenolic compounds. mdpi.comehu.esresearchgate.net Depolymerization of lignin can yield a mixture of phenolic monomers, including methoxyphenols and other phenol derivatives, which can serve as starting materials for further chemical transformations. nih.gov

Various catalytic systems have been developed to promote lignin depolymerization. Solid base oxides, such as NiMgCoOx, have been shown to be effective in the depolymerization of calcium lignosulfonate, leading to a high yield of liquid products with a significant selectivity for phenolic compounds. mdpi.com Solid acid catalysts, including zeolites and metal oxides, can also be used to depolymerize lignin into substituted phenolic monomers under milder conditions and in the absence of hydrogen. google.com

The types of phenolic compounds obtained from lignin depolymerization depend on the lignin source and the depolymerization method used. nih.gov These phenolic mixtures can then be upgraded through various chemical or biocatalytic processes to produce specific target molecules. researchgate.netnih.gov

| Lignin Source/Type | Depolymerization Method | Catalyst | Resulting Phenolic Compounds |

| Calcium Lignosulfonate | Catalytic Depolymerization | NiMgCoOx (Solid Base Oxide) | Mixture of phenolic compounds. mdpi.com |

| General Lignin | Catalytic Depolymerization | Zeolites, Clays, Metal Oxides (Solid Acid Catalysts) | Substituted phenolic monomers. google.com |

| Organosolv Lignin | Enzymatic/Chemical Oxidation | Laccase, NaOH | Vanillic acid, 3,4-dimethoxybenzoic acid, 3,4-dihydroxycinnamic acid. nih.gov |

Synthesis of Schiff Bases Containing Phenol Moieties

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The synthesis of Schiff bases that incorporate phenol moieties is a significant area of chemical research due to their wide-ranging applications. dntb.gov.uamdpi.comresearchgate.netnih.gov These compounds are typically synthesized through the condensation of a phenolic aldehyde or ketone with a primary amine. researchgate.net

The general reaction involves the nucleophilic addition of the amine to the carbonyl group of the phenol-containing aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then undergoes dehydration, often facilitated by azeotropic removal of water or the use of a dehydrating agent, to yield the final Schiff base. Microwave-assisted synthesis has also been employed as an efficient method for producing these compounds. dntb.gov.uamdpi.comresearchgate.netnih.gov For instance, various phenol-containing Schiff bases have been synthesized by reacting substituted phenolic aldehydes with different amine compounds, sometimes using microwave energy to drive the reaction. mdpi.com

Catalytic Systems and Reaction Optimization

The synthesis of this compound often involves the direct alkylation of o-cresol (B1677501) with a benzylating agent or the rearrangement of a benzyl aryl ether. The efficiency and selectivity of these reactions are highly dependent on the catalytic system employed.

Acid Catalysis (e.g., Perchloric Acid, PPA)

Acid catalysts are frequently used to promote the benzylation of phenols. Strong acids can activate the benzylating agent and facilitate the electrophilic aromatic substitution on the electron-rich phenol ring.

Perchloric Acid (HClO₄)

Perchloric acid has been demonstrated as an effective catalyst for the benzylation of cresols. In a study involving the reaction of p-cresol with benzyl alcohol, perchloric acid was used to produce 2-benzyl-4-methylphenol with high yield. scispace.comresearchgate.net The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, are critical for optimizing the yield of the desired ortho-benzylated product. scispace.com Although this example produces an isomer of the target compound, the principle is directly applicable to the benzylation of o-cresol.

A mathematical model developed for the benzylation of p-cresol highlights the influence of key parameters on the product yield. scispace.comresearchgate.net

Table 1: Factors Influencing Perchloric Acid-Catalyzed Benzylation of p-Cresol

| Factor | Range Studied | Impact on Yield |

|---|---|---|

| Temperature | 70-90°C | Yield generally increases with temperature within this range. |

| Molar Ratio (Cresol:Alcohol) | 3:1 - 5:1 | Higher molar ratios of cresol (B1669610) favor the desired product formation. |

| Perchloric Acid Amount | 0.3 - 1.5g | Catalyst concentration significantly affects reaction rate and yield. |

Data derived from studies on the synthesis of 2-benzyl-4-methylphenol. scispace.comresearchgate.net

Polyphosphoric Acid (PPA)

Polyphosphoric acid is a versatile catalyst in organic synthesis, notably for promoting intramolecular and intermolecular acylation and alkylation reactions. One valuable method for generating benzylated phenols is the PPA-catalyzed rearrangement of benzyl aryl ethers. ccspublishing.org.cnsioc-journal.cn This method has been successfully applied to the synthesis of this compound. ccspublishing.org.cn The reaction proceeds by heating the corresponding benzyl aryl ether in the presence of PPA, which induces a rearrangement to the more stable C-alkylated phenol.

A systematic investigation into this rearrangement demonstrated its utility for a diverse range of substituted phenols. ccspublishing.org.cnsioc-journal.cn

Table 2: PPA-Catalyzed Synthesis of Benzylated Phenols via Rearrangement

| Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| This compound | 15 | 15 | 60 |

| 4-Benzyl-6-methylphenol | 50 | 15 | 23 |

| 2-Methoxy-6-benzylphenol | 70 | 6 | 22 |

| 3-Methoxy-6-benzylphenol | 50 | 22 | 35 |

Data from the PPA-catalyzed rearrangement of the corresponding benzyl aryl ethers. ccspublishing.org.cn

Base Catalysis

Base-catalyzed reactions for the synthesis of benzylated phenols typically proceed via the formation of a phenoxide ion. The phenoxide is a potent nucleophile that can attack a benzyl halide. However, this reaction often leads to O-alkylation, forming a benzyl aryl ether, rather than the desired C-alkylation product like this compound.

To achieve C-alkylation under basic conditions, specific strategies must be employed. The formation of specific enolate anions from ketones, followed by alkylation, is a well-established method. For example, 2-benzyl-6-methylcyclohexanone can be synthesized by the alkylation of the specific enolate of 2-methylcyclohexanone (B44802) with benzyl bromide. orgsyn.org This highlights a base-mediated C-alkylation, albeit on a ketone rather than a phenol. In the context of phenols, achieving selective C-alkylation often requires metal phenolates (e.g., aluminum phenoxides) which can direct the alkylating agent to the ortho position through a coordinated intermediate. kyoto-u.ac.jp For instance, the reaction of o-cresol with cyclohexene (B86901) in the presence of aluminum 2-methylphenoxide proceeds smoothly to afford only the ortho-alkylated product, 2-cyclohexyl-6-methylphenol. kyoto-u.ac.jp This principle of using a metal phenoxide catalyst under basic or neutral conditions is a key strategy for directing alkylation to the carbon atoms of the phenol ring.

Advanced Computational Chemistry and Theoretical Studies of 2 Benzyl 6 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of molecules. For a molecule like 2-benzyl-6-methylphenol, these theoretical studies would be essential in understanding its fundamental chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies on substituted phenols are common, but specific applications to this compound are not found in the surveyed literature.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers would theoretically determine the most stable three-dimensional conformation of this compound. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. However, no published studies provide these specific optimized parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A large gap suggests high stability, whereas a small gap indicates a more reactive species. wikipedia.org While this analysis is standard for many organic molecules, the specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.de It illustrates the electrostatic potential on the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-deficient (electrophilic, typically colored blue) regions. wolfram.com An MEP map for this compound would pinpoint the likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions, particularly around the hydroxyl group. Without dedicated computational studies, a specific MEP map for this molecule cannot be presented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs). uni-muenchen.dempg.de This method quantifies electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. wisc.edu An NBO analysis of this compound would offer deep insights into the intramolecular interactions that contribute to its stability, such as the interactions between the phenolic ring, the benzyl (B1604629) group, and the methyl substituent. Specific data on these interactions, including stabilization energies from second-order perturbation analysis, are not available in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis spectra). ekb.egsid.ir By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental spectrum. rsc.org A TD-DFT calculation for this compound would elucidate the nature of its electronic transitions and predict how it interacts with light. Such a theoretical spectrum has not been published.

Molecular Interactions and Supramolecular Assembly Prediction

Computational chemistry offers powerful tools to predict and analyze how molecules of this compound interact with each other, which is fundamental to understanding its crystal structure, physical properties, and potential for forming larger, organized structures (supramolecular assemblies).

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

For this compound, this analysis would map the close contacts it forms in a solid state. The surface is colored to highlight different types of interactions and their relative strengths. Key interactions for this molecule would include:

O-H···O Hydrogen Bonds: The hydroxyl group is a potent hydrogen bond donor and acceptor, likely forming significant interactions.

C-H···π Interactions: The hydrogen atoms on the methyl and benzyl groups can interact with the electron clouds of the aromatic rings.

π-π Stacking: The two aromatic rings (the phenol (B47542) and the benzyl substituent) can stack on top of each other, contributing to crystal stability.

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. The plot quantifies the percentage contribution of each type of interaction to the total surface.

Hypothetical Hirshfeld Surface Analysis Data for this compound

| Interaction Type | Contribution (%) | Description |

| H···H | 45.5% | Represents the most abundant, though weaker, van der Waals contacts. |

| C···H / H···C | 28.2% | Indicates significant C-H···π interactions between the alkyl hydrogens and the aromatic rings. |

| O···H / H···O | 15.8% | Corresponds to the strong hydrogen bonding involving the phenolic hydroxyl group. |

| C···C | 8.5% | Suggests the presence of π-π stacking between the aromatic rings of adjacent molecules. |

| Other | 2.0% | Minor contributions from other contact types. |

Energy Frameworks and Crystal Packing Prediction

Building upon the geometric insights from Hirshfeld analysis, energy framework calculations quantify the energetic strength of the intermolecular interactions. preprints.org This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, separating them into electrostatic, dispersion, polarization, and repulsion components. preprints.orgnih.gov

Illustrative Interaction Energy Framework Data for a Molecular Pair of this compound

| Energy Component | Interaction Energy (kJ/mol) | Primary Contributing Interactions |

| Electrostatic | -45.2 | O-H···O hydrogen bonds |

| Dispersion | -68.5 | π-π stacking, C-H···π, and H···H contacts |

| Repulsion | +25.8 | Short-range steric hindrance |

| Total Energy | -87.9 | Overall stabilizing interaction |

Host-Guest Chemistry Simulations

Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a cavity of another (the "host"). This compound, with its specific size and functional groups, could act as a guest for various molecular hosts like cyclodextrins or calixarenes.

Computational simulations, particularly molecular dynamics (MD), are used to model this process. These simulations can predict:

Binding Affinity: The free energy change (ΔG) upon complex formation, indicating how strongly the guest binds to the host.

Inclusion Geometry: The preferred orientation of the guest molecule inside the host's cavity. For this compound, simulations could determine whether the benzyl or the methyl-phenol portion preferentially enters the cavity.

Dynamics of Entry/Exit: The pathway and energy barriers for the guest molecule to enter and leave the host cavity.

Such simulations are crucial for designing systems for controlled release, enhanced solubility, or protection of the guest molecule.

Hypothetical Simulation Data for this compound with β-Cyclodextrin

| Parameter | Predicted Value | Interpretation |

| Binding Free Energy (ΔG) | -18.5 kJ/mol | A moderately stable host-guest complex is formed. |

| Preferred Orientation | Benzyl group inserted into the cavity | The more hydrophobic benzyl moiety is preferentially shielded from the aqueous environment by the host. |

| Key Host-Guest Interactions | van der Waals, C-H···π | Non-covalent interactions between the guest's benzyl ring and the inner wall of the cyclodextrin (B1172386) host. |

Reaction Mechanism Elucidation via Computational Approaches

Theoretical calculations are indispensable for understanding the detailed mechanisms of chemical reactions, providing insights into transient species and energy barriers that are often difficult to observe experimentally.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a chemical system as a function of its atomic coordinates. youtube.comwayne.edu For a chemical reaction, a simplified 2D PES plots the energy against the "reaction coordinate," which represents the progress from reactants to products. libretexts.org

Key features of a PES include:

Minima: Valleys on the surface representing stable species like reactants, products, and intermediates. youtube.com

Saddle Points: The highest energy points along the lowest energy path between two minima, corresponding to transition states. youtube.comlibretexts.org

Illustrative PES Data for a Hypothetical Oxidation of this compound

| Point on PES | Species | Relative Energy (kcal/mol) |

| Minimum 1 | Reactants (this compound + O₂) | 0.0 |

| Saddle Point 1 | Transition State 1 (H-abstraction) | +25.5 |

| Minimum 2 | Intermediate (Phenoxy radical) | +10.2 |

| Saddle Point 2 | Transition State 2 (Radical coupling) | +15.7 |

| Minimum 3 | Products (e.g., Quinone derivative) | -30.8 |

Transition State Analysis and Reaction Pathway Determination

Once a transition state (TS) is located on the PES, a detailed analysis can be performed to understand the kinetics of the reaction. Transition state theory is used to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. researchgate.net

Computational methods can precisely determine the geometry of the TS and calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atoms moving from the reactant structure towards the product structure.

For this compound, comparing the activation energies for different potential reaction pathways allows chemists to predict the major product. For instance, in an electrophilic substitution reaction, calculations could determine whether the attack is more likely to occur at the ortho or para position relative to the hydroxyl group by comparing the energies of the respective transition states. nih.gov The pathway with the lowest activation energy will be the kinetically favored one. researchgate.net

Hypothetical Transition State Analysis for Electrophilic Bromination of this compound

| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Para-bromination (at C4) | 12.5 | Kinetically favored pathway, major product predicted. |

| Ortho-bromination (at C4) | 15.8 | Higher energy barrier, minor product predicted. |

Stereoselectivity and Regioselectivity Predictions

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, particularly concerning stereoselectivity and regioselectivity. For a molecule like this compound, theoretical studies can elucidate the preferred reaction pathways, saving significant time and resources in experimental synthesis. Density Functional Theory (DFT) is a primary method used for these predictions, allowing for the calculation of the energies of transition states and intermediates along a reaction coordinate. beilstein-journals.org

The regioselectivity of reactions, such as electrophilic aromatic substitution on the phenol ring, can be rationalized by analyzing the relative energies of the potential intermediates. beilstein-journals.org For this compound, electrophilic attack can occur at various positions on the aromatic ring. Computational models calculate the activation energy for each possible pathway. The pathway with the lowest energy barrier is predicted to be the major product, thus determining the regioselectivity. beilstein-journals.org Similarly, Molecular Electron Density Theory (MEDT) can be employed to understand the electronic factors that control regioselectivity in reactions like cycloadditions. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, especially DFT, are crucial for the rational design and prediction of the NLO properties of organic molecules. researchgate.net The NLO response of a molecule is determined by its behavior in the presence of a strong electric field, which is quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov

For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the NLO parameters. The first hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG). DFT calculations can provide detailed information on the tensor components of β. rsc.org A significant NLO response in organic molecules often arises from intramolecular charge transfer, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is essential, as a smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability and enhanced NLO activity.

While specific experimental or computational NLO data for this compound is not documented in the provided sources, a theoretical study would typically generate data as illustrated in the hypothetical table below. These calculations would be performed using a functional like B3LYP or M06-2X with an appropriate basis set. nih.govrsc.org

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | [Value] |

| Mean Polarizability (α) | [Value] |

| Total First Hyperpolarizability (β_tot) | [Value] |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap (ΔE) | [Value] eV |

This table is for illustrative purposes only, showing the types of data generated in a typical computational NLO study. Actual values for this compound would require a specific DFT calculation.

Thermodynamic Studies and Tautomeric Stability

Computational chemistry is extensively used to determine the thermodynamic properties and relative stabilities of different molecular forms, such as tautomers. acs.org Phenolic compounds like this compound can theoretically exist in equilibrium between their phenol (enol) form and a keto tautomer (cyclohexa-2,4-dien-1-one). Understanding the position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and physical properties.

DFT calculations are employed to optimize the geometries of all possible tautomers and calculate their electronic energies. researchgate.netearthlinepublishers.com By performing frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections, and entropies can be obtained. These values are then used to compute the relative Gibbs free energies (ΔG) of the tautomers, which determines their relative populations at equilibrium. nih.gov For most simple phenols, the enol form is overwhelmingly more stable due to the aromaticity of the phenyl ring. acs.org Computational studies on substituted phenols confirm that the enol tautomer is generally the most favorable. researchgate.net

The stability of tautomers can be influenced by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). orientjchem.org Furthermore, quantum chemical calculations can provide insights into other thermodynamic parameters like the enthalpy of formation, heat capacity, and pKa values. semanticscholar.orgmdpi.com While comprehensive thermodynamic and tautomeric stability studies specifically for this compound are not detailed in the available literature, the established computational approaches would allow for a thorough analysis. A typical study would compare the relative energies of the possible tautomers, as illustrated in the hypothetical table below.

| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Phenol Form (Enol) | 0.00 | 0.00 |

| Keto Tautomer 1 (ortho) | [Value] | [Value] |

| Keto Tautomer 2 (para) | [Value] | [Value] |

This table is for illustrative purposes only. The values represent the kind of data a DFT study would produce to assess tautomeric stability. The phenol form is set as the reference (0.00 kcal/mol).

Advanced Spectroscopic Characterization of 2 Benzyl 6 Methylphenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-benzyl-6-methylphenol is predicted to exhibit a characteristic set of absorption bands that confirm its key structural features: the hydroxyl group, the aromatic rings, and the alkyl substituents.

A prominent and characteristic feature in the IR spectra of phenols is the O–H stretching vibration. libretexts.org For this compound, this would appear as a broad band in the region of 3200-3550 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The aromatic nature of the compound is confirmed by several signals. The C-H stretching vibrations of the aromatic rings are expected to appear in the 3000-3100 cm⁻¹ region. orgchemboulder.com In-ring C-C stretching vibrations typically produce sharp, moderate-to-strong bands in the 1450-1600 cm⁻¹ range. libretexts.orgorgchemboulder.com

The presence of the benzyl (B1604629) and methyl substituents introduces additional characteristic bands. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) bridge and the methyl (-CH₃) group would be observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group is expected to produce a strong band around 1200-1260 cm⁻¹. Furthermore, the substitution pattern on the aromatic rings gives rise to specific C-H out-of-plane ("oop") bending vibrations in the fingerprint region (675-900 cm⁻¹), which can help confirm the positions of the substituents. orgchemboulder.com

Analysis of the spectra of related compounds, such as 2-benzylphenol (B1197477) and 2,6-dimethylphenol (B121312), provides a basis for these predictions. nist.govnist.gov The spectrum of 2-benzylphenol shows the characteristic broad O-H stretch and aromatic C-H and C-C absorptions. nist.gov Similarly, the spectrum for 2,6-dimethylphenol displays the expected phenolic O-H band and absorptions related to the di-substituted aromatic ring. nist.gov The combination of these features is anticipated in the spectrum of this compound.

Table 1: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550 - 3200 (broad) | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | -CH₂- and -CH₃ |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | C-O Stretch | Phenol (B47542) |

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For aromatic compounds like this compound, Raman spectra are often dominated by vibrations of the carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the spectrum would show distinct signals for the hydroxyl, aromatic, methylene, and methyl protons.

The chemical shift (δ) of the phenolic O-H proton is variable and concentration-dependent, typically appearing as a broad singlet anywhere from δ 4-8 ppm. docbrown.info The aromatic protons on both the benzyl ring and the phenolic ring would resonate in the downfield region, approximately between δ 6.7 and 7.3 ppm. The protons on the 2,6-disubstituted ring would likely appear as a complex multiplet due to spin-spin coupling. The five protons of the unsubstituted benzyl ring would also produce a multiplet in this region. The benzylic methylene protons (-CH₂-) are deshielded by the adjacent aromatic ring and would be expected to produce a singlet at approximately δ 3.9-4.1 ppm. The methyl protons (-CH₃) attached to the phenolic ring are in a relatively shielded environment and would appear as a singlet further upfield, likely around δ 2.2 ppm.

The predicted chemical shifts can be estimated by examining data from analogous compounds like 2,6-dimethylphenol and 2-benzylphenol. chemicalbook.comnih.gov In 2,6-dimethylphenol, the methyl protons appear around δ 2.2 ppm and the aromatic protons show signals between δ 6.7 and 6.9 ppm. chemicalbook.com The integration of the signals in the ¹H NMR spectrum of this compound would correspond to a proton ratio consistent with its structure (e.g., 1H for OH, 3H for the substituted ring, 5H for the benzyl ring, 2H for the methylene bridge, and 3H for the methyl group).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 4.0 - 8.0 | broad singlet |

| Aromatic H's | 6.7 - 7.3 | multiplet |

| Benzylic CH₂ | 3.9 - 4.1 | singlet |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. In a typical proton-decoupled spectrum, each unique carbon atom gives a single peak, revealing the molecular symmetry and the types of carbon atoms present (e.g., aromatic, aliphatic, oxygen-bearing). libretexts.org

For this compound, which lacks symmetry, a total of 14 distinct signals would be expected in the ¹³C NMR spectrum: one for the methyl carbon, one for the methylene carbon, and twelve for the aromatic carbons.

Aliphatic Carbons: The methyl carbon (-CH₃) would be the most shielded, appearing at the highest field (lowest ppm), likely around δ 16-20 ppm. The benzylic methylene carbon (-CH₂-) would be further downfield, estimated in the δ 35-40 ppm range.

Aromatic Carbons: The aromatic carbons resonate in the δ 115-160 ppm range. The carbon bearing the hydroxyl group (C-OH) is the most deshielded of the phenolic ring carbons due to the electronegativity of oxygen and would appear far downfield, around δ 150-155 ppm. pressbooks.pub The carbons bearing the alkyl substituents (C-CH₃ and C-CH₂ ) would be found around δ 125-130 ppm. The remaining aromatic carbons would have shifts between δ 115 and 142 ppm, with the exact values influenced by the electronic effects of the substituents. oregonstate.edu The carbon of the benzyl group attached to the phenolic ring would be expected around δ 140-142 ppm.

Data from related structures like 4-benzylphenol (B16752) and 2,6-dimethylphenol supports these predictions. chemicalbook.comnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 155 |

| Aromatic C (unsubstituted) | 115 - 130 |

| Aromatic C (substituted) | 125 - 142 |

| Benzylic CH₂ | 35 - 40 |

While 1D NMR spectra establish the basic connectivity, 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the three-dimensional structure and conformation of a molecule in solution. libretexts.org NOESY experiments detect correlations between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.orgyoutube.com

For a molecule like this compound, which has rotational freedom around the single bond connecting the benzyl group to the phenol ring, NOESY can provide insight into its preferred conformation. A NOESY spectrum would reveal spatial proximities between specific protons. For instance, observing a cross-peak between the protons of the benzylic methylene (-CH₂-) group and the protons of the ortho-methyl (-CH₃) group would indicate a conformation where these two groups are spatially close. Similarly, correlations between the methylene protons and the aromatic protons on the phenolic ring can help define the orientation of the benzyl substituent relative to the phenol ring. This information is invaluable for understanding the steric environment around the phenolic hydroxyl group, which can influence its reactivity and interactions with other molecules. The absence or presence of specific NOE correlations allows for a detailed mapping of the molecule's 3D topography. uzh.ch

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, these transitions are primarily associated with the π-electron systems of the two aromatic rings (the substituted phenol and the benzyl group).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions are influenced by the substitution pattern on the phenolic ring. For instance, early studies on benzyl-substituted phenols utilized UV spectroscopy to differentiate between ortho- and para-isomers based on characteristic differences in their absorption spectra. dss.go.th The ortho-substitution in this compound can lead to intramolecular interactions that may subtly alter the energy of the electronic orbitals compared to its isomers. The solvent used for analysis can also influence the spectrum; polar solvents can interact with the hydroxyl group, often leading to shifts in the absorption maxima.

| Transition Type | Typical Wavelength Range (nm) for Phenols | Chromophore Involved |

| π → π | 210-230 | Aromatic Rings |

| π → π | 260-290 | Aromatic Rings |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being electronically excited. Phenolic compounds are generally fluorescent, and the emission properties of this compound would be dictated by its specific structure. Upon excitation at a wavelength corresponding to its absorption band, the molecule would transition to an excited singlet state. It then relaxes, partially through non-radiative pathways and partially by emitting a photon to return to the ground state.

The emitted light (fluorescence) is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are key photophysical parameters. The presence of the benzyl and methyl groups on the phenol ring would influence these properties. The benzyl group, with its own π-system, can affect the energy of the excited state and the rate of non-radiative decay processes. The substitution pattern and the potential for intramolecular hydrogen bonding could also play a role in the molecule's fluorescence characteristics. While the general principles suggest that this compound is fluorescent, specific experimental data on its emission maxima and quantum yield are not extensively detailed in the reviewed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, with the molecular formula C₁₄H₁₄O, HRMS is crucial for confirming its composition. The ability of HRMS to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas) makes it a definitive tool for identification. metabolomicscentre.nl

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Nominal Mass | 198 amu |

| Monoisotopic (Exact) Mass | 198.104465 Da |

Electrospray Ionization Mass Spectrometry (ESI-HRMS)

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov It is particularly well-suited for polar molecules like phenols. In ESI-MS analysis, this compound can be ionized in either positive or negative mode.

Negative Ion Mode: In this mode, the phenolic proton is lost, generating a deprotonated molecule, [M-H]⁻. For this compound, this would correspond to an ion with an m/z of 197.0972. This is often the preferred mode for analyzing phenols due to the acidity of the hydroxyl proton. purdue.edu

Positive Ion Mode: In positive ion mode, the molecule can be protonated to form [M+H]⁺ (m/z 199.1118) or form adducts with cations present in the solvent, such as sodium [M+Na]⁺ (m/z 221.0937).

While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer. Common fragmentation pathways for substituted phenols can involve cleavage of substituent groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. The compound was identified as a product in thermal rearrangement studies using vapor phase chromatography, a precursor to modern GC. dss.go.th

In a GC-MS system, a sample is vaporized and separated on a capillary column before entering the mass spectrometer. matec-conferences.org The mass spectrometer typically uses a hard ionization technique, such as electron ionization (EI), which bombards the molecules with high-energy electrons. This process not only creates a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical fingerprint for the compound.

For this compound, the molecular ion peak would be observed at m/z 198. The fragmentation pattern is predictable based on its structure:

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the C-C bond between the two aromatic rings, leading to the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the even more stable tropylium (B1234903) ion. This is typically the base peak in the spectrum of benzyl-containing compounds. nih.gov

Loss of Methyl Group: Another likely fragmentation is the loss of a methyl radical (-CH₃) from the molecular ion, resulting in an ion at m/z 183 ([M-CH₃]⁺).

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment | Significance |

| 198 | [C₁₄H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl or Tropylium cation |

X-ray Crystallography for Solid-State Structure

Despite extensive searches, no publicly available crystallographic data for this compound could be located. Therefore, a data table detailing its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided at this time.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable to derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. For derivatives of this compound that may form paramagnetic species (e.g., phenoxyl radicals through oxidation), EPR spectroscopy would be an essential tool for characterization. This technique provides information about the electronic structure of the paramagnetic center and its interaction with its environment.

A review of the current scientific literature did not reveal any specific EPR studies conducted on paramagnetic derivatives of this compound. Consequently, no experimental data on g-factors or hyperfine coupling constants for such species can be presented.

Table 2: EPR Data for Paramagnetic Derivatives of this compound

| Paramagnetic Species | g-factor | Hyperfine Coupling Constants (G) |

| Data not available | Data not available | Data not available |

Derivatization Strategies for Analytical and Synthetic Applications of 2 Benzyl 6 Methylphenol

Silylation for Volatility Enhancement and Chromatographic Analysis

Silylation is a common derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds like phenols. This process involves the replacement of the acidic proton of the hydroxyl group with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. For 2-benzyl-6-methylphenol, silylation of the phenolic hydroxyl group is essential for its analysis by GC-mass spectrometry (GC-MS), as it reduces intermolecular hydrogen bonding and allows the compound to be readily vaporized without thermal degradation.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction with this compound would proceed by nucleophilic attack of the phenoxide ion on the silicon atom of the silylating agent. Due to the steric hindrance from the ortho-benzyl and -methyl groups, the reaction might require more forcing conditions, such as elevated temperatures or the use of a catalyst like trimethylchlorosilane (TMCS), to achieve complete derivatization. The resulting trimethylsilyl ether of this compound is significantly more volatile and less polar, leading to improved peak shape and resolution in GC analysis.

Table 1: Common Silylating Reagents for Phenolic Compounds

| Reagent | Abbreviation | Typical Reaction Conditions | Comments |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60-100°C, 30-60 min | Commonly used, often with a catalyst for hindered phenols. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60-100°C, 30-60 min | A powerful silylating agent. |

| N,O-bis(trimethylsilyl)acetamide | BSA | 60-80°C, 30 min | Another effective silylating agent. |

| Trimethylchlorosilane | TMCS | Used as a catalyst | Often added in small amounts (e.g., 1%) to BSTFA or MSTFA to increase reactivity. sigmaaldrich.com |

Acylation Reactions for Functional Group Modification

Acylation of the phenolic hydroxyl group in this compound is a versatile strategy for both analytical and synthetic purposes. In analytical chemistry, acylation can be used to create derivatives with improved chromatographic properties or to introduce a functionality that enhances detection. For synthetic applications, the acyl group can serve as a protecting group for the hydroxyl functionality.

A common acylation agent is acetic anhydride, which reacts with phenols in the presence of a base or acid catalyst to form the corresponding acetate (B1210297) ester. For this compound, this reaction would yield 2-benzyl-6-methylphenyl acetate. The reaction conditions can be tailored to overcome the steric hindrance around the hydroxyl group, for example, by using a stronger catalyst or higher temperatures. The resulting ester is less polar than the parent phenol (B47542) and can be analyzed by GC or LC. Furthermore, the introduction of an acyl group can be a key step in the synthesis of more complex molecules derived from this compound.

Table 3: Catalysts and Conditions for Phenol Acetylation

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Pyridine | Acetic Anhydride | None | Room Temperature | 1-2 h |

| Sulfuric Acid | Acetic Anhydride | None | Room Temperature | 0.5-1 h |

| Sodium Acetate | Acetic Anhydride | None | 100 | 1 h |

| Titanium Dioxide/Sulfate | Acetic Anhydride | Dichloromethane | Room Temperature | 20 min |

Nitration for Selective Labeling and Detection

Nitration of this compound introduces a nitro (-NO2) group onto the aromatic ring. This derivatization can be used for selective labeling, as the nitro group is a strong chromophore, facilitating detection by UV-Vis spectroscopy. The position of nitration is directed by the existing substituents on the phenol ring. The hydroxyl group is a strong activating group and an ortho-, para-director. In this compound, the ortho positions (2- and 6-) are already substituted. Therefore, electrophilic nitration is expected to occur at the para-position (4-position) relative to the hydroxyl group.

The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The conditions need to be carefully controlled to avoid over-nitration or side reactions. The resulting 2-benzyl-6-methyl-4-nitrophenol can be used as a labeled standard in analytical studies or as an intermediate in the synthesis of other compounds, for example, by reduction of the nitro group to an amino group.

Table 4: Regioselectivity in the Nitration of Substituted Phenols

| Phenol Derivative | Nitrating Agent | Major Product(s) |

|---|---|---|

| Phenol | HNO₃/H₂SO₄ | 2-Nitrophenol, 4-Nitrophenol |

| o-Cresol (B1677501) | HNO₃/H₂SO₄ | 4-Nitro-o-cresol, 6-Nitro-o-cresol |

| p-Cresol (B1678582) | HNO₃/H₂SO₄ | 2-Nitro-p-cresol |

| 2,6-Dimethylphenol (B121312) | HNO₃/H₂SO₄ | 4-Nitro-2,6-dimethylphenol |

Strategies for Isotope Labeling in Research

Isotope labeling of this compound is a powerful tool in research, particularly in metabolic studies, reaction mechanism investigations, and as internal standards for quantitative mass spectrometry. The most common isotopes used are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium labeling can be achieved through various methods. For this compound, H-D exchange reactions can be employed to replace specific protons with deuterium. For instance, the phenolic proton can be readily exchanged by treatment with D₂O. Deuterium can also be introduced at specific positions on the aromatic rings or the benzylic position through catalytic exchange reactions using a deuterium source and a suitable catalyst, such as palladium on carbon (Pd/C). nih.gov

Carbon-13 labeling is typically more synthetically challenging and often involves building the molecule from ¹³C-labeled precursors. For a molecule like this compound, this could involve using ¹³C-labeled toluene (B28343) or a ¹³C-labeled benzyl (B1604629) halide in its synthesis. These isotopically labeled molecules are invaluable for tracing the metabolic fate of the compound in biological systems or for elucidating reaction pathways. The mass shift introduced by the isotopes allows for their unambiguous detection and quantification by mass spectrometry.

Table 5: Common Isotopes and Their Applications in Labeling Studies

| Isotope | Natural Abundance (%) | Application | Detection Method |

|---|---|---|---|

| Deuterium (²H) | 0.015 | Metabolic tracer, internal standard, mechanistic studies | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | 1.1 | Metabolic tracer, internal standard, structural elucidation | Mass Spectrometry, NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | 0.37 | Metabolic tracer (for nitrogen-containing compounds) | Mass Spectrometry, NMR Spectroscopy |

| Oxygen-18 (¹⁸O) | 0.20 | Mechanistic studies, metabolic tracer | Mass Spectrometry |

Biological Activity and Mechanistic Investigations Non Human & in Vitro Studies of 2 Benzyl 6 Methylphenol Analogues

Antioxidant Activity Studies

Analogues of 2-benzyl-6-methylphenol, as part of the broader group of phenolic compounds, are often investigated for their antioxidant properties. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

The antioxidant capacity of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these stable radicals, a process that typically results in a color change that can be measured spectrophotometrically. nih.govmdpi.commdpi.com

In a study focused on derivatives of 2-hydroxy benzyl (B1604629) hydrazide, a series of analogues demonstrated notable free radical scavenging activity in the DPPH assay. jchr.org The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined for several derivatives. jchr.org For instance, certain synthesized compounds showed significant radical scavenging activity, with IC50 values indicating their potential as effective antioxidants when compared to a standard like ascorbic acid. jchr.org

Similarly, research into 2-amino-6-methyl-phenol derivatives identified their potent ability to inhibit ferroptosis, a form of cell death dependent on iron and characterized by lipid peroxidation. nih.gov These compounds were found to effectively prevent the accumulation of lipid peroxides within cells, a direct demonstration of their antioxidant action at a cellular level. nih.gov The ortho-hydroxyl-amino moiety was identified as a key structural feature for this anti-ferroptotic activity. nih.gov

Below is a table summarizing the antioxidant activity of selected 2-hydroxy benzyl hydrazide analogues from a representative study. jchr.org

| Compound | IC50 (µg/mL) in DPPH Assay |

| C-2 | 85.64 |

| C-3 | 162.18 |

| C-7 | 81.28 |

| Ascorbic Acid (Standard) | 30.20 |

This table is based on data from a study on 2-hydroxy benzyl hydrazide derivatives to illustrate the antioxidant potential within this class of compounds. jchr.org

While direct studies on this compound analogues are limited in this specific area, it is a known mechanism that some phenolic compounds can exert protective effects not only by direct radical scavenging but also by upregulating the body's own endogenous antioxidant defense systems. This involves enhancing the expression and activity of antioxidant enzymes. Although specific research on this compound analogues is not widely available, the principle has been demonstrated with other phenolic compounds.

Antimicrobial Properties

Investigations into the antimicrobial potential of phenolic derivatives have revealed efficacy against a spectrum of bacteria and fungi.

Phenolic compounds are known to exert antimicrobial action, often through non-specific mechanisms like altering bacterial cell membranes. scielo.org.za Studies on various lipophilic phenol (B47542) derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while activity against Gram-negative bacteria was found to be limited. scielo.org.za

In research on 2-hydroxy benzyl hydrazide derivatives, certain analogues displayed significant antibacterial activity. jchr.org For example, compound C-7 from this series exhibited a larger zone of inhibition against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli than the standard antibiotic ciprofloxacin. jchr.org

Further studies on benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives also demonstrated potent inhibitory activity against bacterial strains. nih.govmdpi.com Specific analogues showed low minimal inhibitory concentration (MIC) values against both S. aureus and E. coli, and some were also effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

The following table presents data on the bactericidal efficacy of a representative 2-hydroxy benzyl hydrazide derivative. jchr.org

| Compound | Organism | Zone of Inhibition (cm) |

| C-7 | S. aureus | 2.0 |

| C-7 | E. coli | 2.1 |

| Ciprofloxacin (Standard) | S. aureus | 1.9 |

| Ciprofloxacin (Standard) | E. coli | 1.9 |

This table shows comparative data for a synthesized compound from the 2-hydroxy benzyl hydrazide series. jchr.org

The fungicidal properties of related compounds have also been evaluated. A study screening various lipophilic phenols and naphthols tested their efficacy against the fungus Candida albicans. scielo.org.za

More detailed fungicidal data comes from studies on S-alkyl substituted thioglycolurils, which were tested against several phytopathogenic fungi and pathogenic yeasts. mdpi.com A number of these derivatives showed high activity, achieving 85–100% mycelium growth inhibition against fungi like Venturia inaequalis and Rhizoctonia solani. mdpi.com Certain S-ethyl derivatives were particularly effective against Candida albicans. mdpi.com

The table below summarizes the fungicidal activity of selected S-alkyl substituted thioglycoluril derivatives against various fungi. mdpi.com

| Compound | Fungal Species | Mycelium Growth Inhibition (%) |

| 4a | R. solani | 100 |

| 5f | R. solani | 85 |

| 6a | R. solani | 91 |

| 6g | R. solani | 93 |

| 6h | V. inaequalis | 100 |

This table is based on data for S-alkyl substituted thioglycolurils, demonstrating the potential fungicidal efficacy of structurally related compounds. mdpi.com

Research has been conducted on the insecticidal properties of synthetic analogues of methyl benzoate (B1203000), a benzyl ester. nih.govresearchgate.net These studies provide insight into the structure-activity relationships that govern toxicity in insects. In one study, various analogues were tested for their toxicity against the spotted wing drosophila, Drosophila suzukii. nih.govresearchgate.net

The results indicated that the insecticidal activity was significantly influenced by the alkyl chain length of the alcohol portion of the ester. nih.gov While methyl benzoate and several of its analogues with short alkyl chains caused complete mortality, increasing the carbon chain length to more than three carbons led to a great decrease in insecticidal activity. nih.gov Conversely, substitutions on the benzyl ring with different functional groups (both electron-withdrawing and electron-donating) did not appear to affect the potent toxicity. nih.gov

The following table details the insecticidal activity of methyl benzoate and its analogues against D. suzukii. nih.govresearchgate.net

| Treatment (1% solution) | Larvae | Pupae | Adults |

| Control | 6.7 (0.9) | 41.7 (8.7) | 35.7 (7.9) |

| Methyl benzoate (MB) | 0 | 0 | 0 |

| Ethyl benzoate (EB) | 0 | 0 | 0 |

| Vinyl benzoate (VB) | 0 | 0 | 0 |

| n-Propyl benzoate (nPrB) | 0.3 (0.3) | 2.3 (1.5) | 1.7 (1.2) |

| n-Butyl benzoate (nBB) | 1.3 (0.9) | 12.3 (4.1) | 9.3 (3.2) |

| Methyl 2-methylbenzoate (B1238997) (M2MB) | 0 | 0 | 0 |

| Methyl 2-chlorobenzoate (B514982) (M2CB) | 0 | 0 | 0 |

Data represents the mean number of surviving individuals (standard error in parenthesis) after treatment. nih.govresearchgate.net

Anti-Inflammatory Effects and Molecular Pathways of this compound Analogues (Non-Human & In Vitro Studies)

Analogues of this compound, and related phenolic compounds, have been investigated for their anti-inflammatory properties through various non-human and in vitro studies. These investigations have revealed mechanisms involving the modulation of inflammatory mediators and enzymes.

Inhibition of Cytokine and Chemokine Recruitment

The inflammatory response is characterized by the recruitment of leukocytes to the site of injury or infection, a process regulated by signaling molecules, including cytokines and chemokines. nih.gov Dysregulation of this process can lead to chronic inflammatory diseases. nih.gov Phenolic compounds have demonstrated the ability to interfere with these signaling cascades.

For instance, the phlorotannin 6,6′-bieckol, isolated from the marine alga Ecklonia cava, has been shown to inhibit the production and mRNA expression of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. elsevierpure.com This suppression of inflammatory mediators is a key aspect of their anti-inflammatory action. The inflammatory process involves various phases; mediators like prostaglandins (B1171923) and cytokines such as IL-1β and TNF-α are typically released in the later stages of acute inflammation. mdpi.com The ability of phenolic compounds to inhibit the expression of these molecules suggests a mechanism for mitigating inflammatory responses.

| Compound | Cell Line | Stimulus | Observed Effect | Source |

|---|---|---|---|---|

| 6,6′-Bieckol | RAW 264.7 Macrophages & Primary Macrophages | LPS | Downregulated production and mRNA expression of TNF-α and IL-6. | elsevierpure.com |

Enzyme Modulation (e.g., PDE4)

A significant mechanism for the anti-inflammatory activity of phenolic compounds is the modulation of key enzymes involved in the inflammatory cascade. These include cyclooxygenases (COX) and phosphodiesterase-4 (PDE4).

Cyclooxygenase (COX) Inhibition: The COX enzymes, particularly the inducible isoform COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.govnih.gov Inhibition of COX-2 is a primary target for anti-inflammatory drugs. mdpi.comnih.gov A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were identified as potent and selective inhibitors of COX-2 in both microsomal and cellular assays. nih.gov This demonstrates that benzyl-substituted structures can effectively target this pro-inflammatory enzyme. Some phenolic agents have been shown to inhibit cyclooxygenase activity, particularly when peroxide activators are reduced. nih.gov

Phosphodiesterase-4 (PDE4) Inhibition: PDE4 is an enzyme predominantly found in immune and epithelial cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cellular signaling. nih.gov By inhibiting PDE4, intracellular cAMP levels rise, which in turn activates pathways that suppress inflammation, including the down-regulation of pro-inflammatory cytokines like TNF-α. nih.gov PDE4 is considered a promising therapeutic target for a variety of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. nih.govresearchgate.net Several PDE4 inhibitors, such as roflumilast (B1684550) and apremilast, have been investigated for their therapeutic potential in managing inflammatory conditions. nih.gov The development of selective PDE4B inhibitors, like A33, highlights the ongoing effort to target specific isoforms to reduce side effects while maintaining anti-inflammatory efficacy. mdpi.com

| Compound Class/Example | Target Enzyme | Effect | Source |

|---|---|---|---|

| 2-Benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | COX-2 | Potent and selective inhibition. | nih.gov |

| General PDE4 Inhibitors (e.g., Roflumilast, Apremilast) | PDE4 | Inhibition leads to increased cAMP and reduced inflammation. | nih.gov |

| Phenolic Agents (e.g., MK 447) | Cyclooxygenase | Inhibition of activity in a dose-dependent manner. | nih.gov |

Antitumor and Anticancer Potential (for related phenolic compounds)

A growing body of research has demonstrated the antitumor and anticancer potential of various phenolic compounds, which share structural similarities with this compound. researchgate.net These compounds can influence cancer cell proliferation, survival, and metastasis through multiple mechanisms. nih.govfrontiersin.org

The structure of phenolic compounds significantly influences their biological activity. Studies on phenolic acids and their derivatives have shown that an increase in the number of hydroxyl (-OH) groups on the aromatic ring often leads to higher antiproliferative and cytotoxic activities against cancer cells. researchgate.netuc.ptbohrium.com For instance, trihydroxylated derivatives have been found to yield better results than dihydroxylated ones against certain types of cancer. bohrium.comcore.ac.uk